(E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide

Catalog No.
S2698589
CAS No.
477838-21-4
M.F
C12H15N3O2S
M. Wt
265.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothi...

CAS Number

477838-21-4

Product Name

(E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]morpholine-4-carbothioamide

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33

InChI

InChI=1S/C12H15N3O2S/c16-11-3-1-10(2-4-11)9-13-14-12(18)15-5-7-17-8-6-15/h1-4,9,16H,5-8H2,(H,14,18)/b13-9+

InChI Key

SHMGGXYUEGWCJF-UKTHLTGXSA-N

SMILES

C1COCCN1C(=S)NN=CC2=CC=C(C=C2)O

solubility

not available

The origin of this specific molecule is not readily available in public scientific databases. However, compounds with similar structures, containing a carbothiohydrazide moiety, have been explored for various biological activities [].


Molecular Structure Analysis

The key features of the molecule include:

  • Morpholine ring: A five-membered heterocyclic ring containing a nitrogen atom and four carbon atoms.
  • Carbothiohydrazide group: Composed of a hydrazide (-CONHNH2) connected to a thiocarbonyl group (C=S).
  • Benzylidene group: Derived from benzaldehyde (C6H5CHO), containing a phenyl ring (benzene ring) with a double bond to a carbon atom.

The presence of the thiocarbonyl group differentiates this molecule from related compounds containing a carbonyl group (C=O) instead, potentially affecting its chemical properties and biological interactions [].


Chemical Reactions Analysis

  • Synthesis: This compound likely involves condensation between a morpholine-4-carbothiohydrazide derivative and 4-hydroxybenzaldehyde. The specific reaction conditions and precursors are unclear without further research.
  • Hydrolysis: The carbothiohydrazide group might undergo hydrolysis (cleavage by water) under acidic or basic conditions, breaking the bond between the carbonyl/thiocarbonyl and the nitrogen atom.

The mechanism of action for this specific compound remains unknown due to the lack of extensive research. However, related carbothiohydrazide derivatives have been explored for various biological activities, including antibacterial, antifungal, and anti-tumor properties []. The mechanism for these effects can involve different pathways depending on the specific compound.

Hydrogen Evolution Reaction (HER) Catalyst

Research suggests (E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide may function as a catalyst for the hydrogen evolution reaction (HER) []. This reaction splits water molecules into hydrogen gas (H2), a clean-burning fuel, and oxygen (O2). Developing efficient and cost-effective HER catalysts is crucial for hydrogen production using renewable energy sources. Studies have evaluated the molecule's performance in combination with specific metals to enhance its catalytic activity [].

XLogP3

1.1

Dates

Last modified: 08-16-2023

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